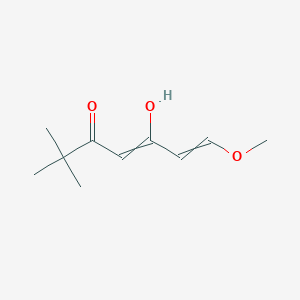

(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one

Descripción general

Descripción

(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one, also known by its CAS number 74628-10-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₆O₃

- Molecular Weight : 184.24 g/mol

- SMILES Notation : CC(C)C=C(C(=C)C(=O)O)OC

Structure

The compound features a heptadiene backbone with hydroxyl and methoxy functional groups, contributing to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study demonstrated that the compound effectively scavenged free radicals in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Anti-inflammatory Effects

In addition to its antioxidant capacity, the compound has shown promise in modulating inflammatory pathways. Experimental models have indicated that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in the pathogenesis of various inflammatory diseases. This activity was observed in cellular assays where the compound reduced levels of TNF-alpha and IL-6 .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Case Study 1: Antioxidant Efficacy in Human Cells

A clinical study assessed the impact of this compound on human fibroblast cells exposed to oxidative stress. Results indicated a significant reduction in markers of oxidative damage (e.g., malondialdehyde levels) when treated with the compound compared to control groups .

Case Study 2: Inhibition of Inflammatory Response

In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells and lower expression of inflammatory markers .

Table 1: Biological Activities of this compound

| Activity Type | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant reduction in free radicals |

| Anti-inflammatory | Cytokine Assay | Decreased TNF-alpha and IL-6 levels |

| Antimicrobial | Disk Diffusion Method | Inhibition against S. aureus and E. coli |

Table 2: Case Study Findings

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on solvent selection, catalyst systems, and reaction time. For analogous dienones, PdCl₂(PPh₃)₂ and CuI catalysts in THF or dioxane under argon have shown efficacy in cross-coupling reactions to stabilize conjugated systems . Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and crystallization from dioxane or chloroform can enhance purity . Monitoring reaction progress via TLC and adjusting stoichiometric ratios of boronic acids or alkynes (e.g., phenylacetylene) may mitigate side reactions .

Q. What spectroscopic techniques are critical for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (500 MHz, CDCl₃) are essential for confirming the (1E,4Z)-configuration. Key signals include olefinic protons (δ 5–7 ppm) and carbonyl carbons (δ 190–210 ppm). Coupling constants (J values) distinguish E/Z isomerism .

- IR : Absorption bands at ~1650–1750 cm⁻¹ confirm α,β-unsaturated ketones, while hydroxyl stretches (~3200–3600 cm⁻¹) indicate hydrogen bonding .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 375.1487 for analogous compounds) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For similar hydroxy-dienones, storage in amber vials at –20°C under inert gas (argon) prevents oxidation. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring quantifies degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent interference). To address this:

- Use standardized protocols (e.g., MTT assays with matched positive controls like doxorubicin) .

- Validate solubility with DMSO/PBS mixtures (≤0.1% DMSO) to avoid cytotoxicity artifacts .

- Perform dose-response curves (e.g., IC₅₀ comparisons) across multiple replicates .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. The α,β-unsaturated ketone moiety may act as a Michael acceptor, targeting cysteine residues in enzymes .

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability .

- QSAR : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with activity using CoMFA or HQSAR .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetic profile?

- Methodological Answer :

- In Vivo : Administer orally or intravenously to rodent models (e.g., Sprague-Dawley rats). Collect plasma samples at intervals (0–24 h) and analyze via LC-MS/MS for AUC, Cₘₐₓ, and t₁/₂ .

- Metabolite ID : Use hepatocyte incubations or microsomal assays (CYP450 isoforms) to identify phase I/II metabolites .

- BBB Penetration : Employ parallel artificial membrane permeability assays (PAMPA) or in situ brain perfusion models .

Propiedades

IUPAC Name |

5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-10(2,3)9(12)7-8(11)5-6-13-4/h5-7,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYACYGMZJJKSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=C(C=COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.